N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide
Description
N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a pyrrolidine ring, an acetylphenyl group, and a tert-butyl group
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H22N2O3/c1-11(20)12-5-7-14(8-6-12)18-16(22)13-9-15(21)19(10-13)17(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,18,22) |
InChI Key |
WLWPFKGLXCHJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition. This process results in the formation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . The reaction is carried out in an aqueous medium, which is considered environmentally benign and efficient, yielding satisfactory results without the use of hazardous chemicals .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and eco-friendly solvents are often employed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding disulfide and diselenide derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Elemental sulfur or grey selenium are commonly used as oxidizing agents.
Substitution: Pyridine as a base in ethanol or triethylamine in dichloromethane are typical conditions for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfide and diselenide derivatives, which have been characterized by various spectroscopic techniques .
Scientific Research Applications
N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and π-stacking interactions, which stabilize its binding to target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)maleic imide: Shares the acetylphenyl group but differs in the imide structure.
N-(4-acetylphenyl)carbamothioyl pivalamide: Similar in having the acetylphenyl group but contains a carbamothioyl group.
Uniqueness
N-(4-acetylphenyl)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, an acetylphenyl group, and a tert-butyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
